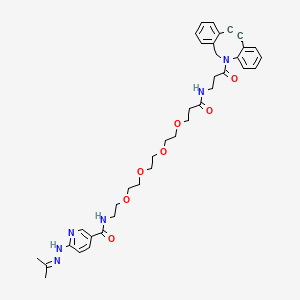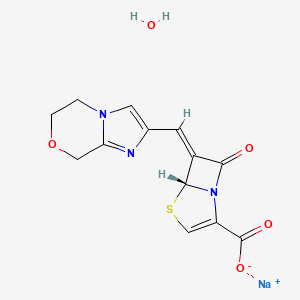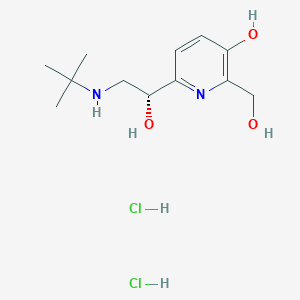
DBCO-PEG4-HyNic
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DBCO-PEG4-HyNic is a heterobifunctional linker that combines a dibenzocyclooctyne (DBCO) moiety for click chemistry and a hydrazinonicotinamide (HyNic) moiety for aldehyde conjugation. This compound is widely used in bioconjugation applications due to its high reactivity and specificity. The DBCO group is known for its ability to undergo strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, while the HyNic group is used for conjugation with aldehydes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of DBCO-PEG4-HyNic typically involves the following steps:
Synthesis of DBCO: The dibenzocyclooctyne moiety is synthesized through a series of organic reactions, including cyclization and functional group modifications.
Attachment of PEG4: The polyethylene glycol (PEG) spacer is introduced to enhance solubility and reduce steric hindrance.
Incorporation of HyNic: The hydrazinonicotinamide moiety is attached to the PEG spacer through a coupling reaction.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch reactions: Conducted in reactors with precise temperature and pressure control.
Purification: Using techniques such as chromatography to isolate the desired product.
Quality control: Ensuring the final product meets the required specifications for bioconjugation applications.
化学反応の分析
Types of Reactions
DBCO-PEG4-HyNic undergoes several types of chemical reactions:
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The DBCO group reacts with azides to form stable triazole linkages.
Aldehyde Conjugation: The HyNic group reacts with aldehydes to form hydrazone bonds.
Common Reagents and Conditions
SPAAC Reaction: Typically performed in aqueous buffer solutions at room temperature without the need for a catalyst.
Aldehyde Conjugation: Conducted in the presence of aldehyde-containing molecules under mild conditions.
Major Products
Triazole Linkages: Formed from the SPAAC reaction between DBCO and azides.
Hydrazone Bonds: Resulting from the reaction between HyNic and aldehydes.
科学的研究の応用
DBCO-PEG4-HyNic is extensively used in various scientific research fields:
Chemistry: Utilized in click chemistry for the synthesis of complex molecules.
Biology: Employed in the labeling and tracking of biomolecules.
Medicine: Used in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry: Applied in the production of bioconjugates for diagnostic and therapeutic purposes.
作用機序
The mechanism of action of DBCO-PEG4-HyNic involves:
DBCO Moiety: Undergoes SPAAC reactions with azides, forming stable triazole linkages.
HyNic Moiety: Reacts with aldehydes to form hydrazone bonds, enabling the conjugation of biomolecules.
類似化合物との比較
Similar Compounds
DBCO-PEG4-NHS: Contains an N-hydroxysuccinimide (NHS) ester instead of HyNic, used for amine conjugation.
DBCO-PEG4-Maleimide: Features a maleimide group for thiol conjugation.
DBCO-PEG4-Azide: Has an azide group for further click chemistry reactions.
Uniqueness
DBCO-PEG4-HyNic is unique due to its dual functionality, allowing for both SPAAC and aldehyde conjugation reactions. This versatility makes it a valuable tool in bioconjugation applications.
特性
分子式 |
C38H46N6O7 |
|---|---|
分子量 |
698.8 g/mol |
IUPAC名 |
N-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-6-(2-propan-2-ylidenehydrazinyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C38H46N6O7/c1-29(2)42-43-35-14-13-32(27-41-35)38(47)40-18-20-49-22-24-51-26-25-50-23-21-48-19-16-36(45)39-17-15-37(46)44-28-33-9-4-3-7-30(33)11-12-31-8-5-6-10-34(31)44/h3-10,13-14,27H,15-26,28H2,1-2H3,(H,39,45)(H,40,47)(H,41,43) |
InChIキー |
RNFTZVOJVGNSOV-UHFFFAOYSA-N |
正規SMILES |
CC(=NNC1=NC=C(C=C1)C(=O)NCCOCCOCCOCCOCCC(=O)NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-[7-(2-hexyldecanoyloxy)heptyl-(2-hydroxyethyl)amino]heptyl 2-hexyldecanoate](/img/structure/B11930711.png)

![3-Azabicyclo[3.1.0]hexan-3-yl(5-((3-fluorophenyl)ethynyl)pyridin-2-yl)methanone](/img/structure/B11930720.png)

![hexasodium;8-[[4-[[4-[[4-[[4-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonate](/img/structure/B11930725.png)




![2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]-N-prop-2-ynylacetamide](/img/structure/B11930740.png)
![N-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11930747.png)

![16-fluoro-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B11930772.png)
![acetic acid;3-[1-(3-aminopropyl)indol-3-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione;hydrate](/img/structure/B11930774.png)
